2-(2-Pyridylthio)benzothiazole 2-(2-Pyridylthio)benzothiazole
Brand Name: Vulcanchem
CAS No.: 60786-69-8
VCID: VC3902865
InChI: InChI=1S/C12H8N2S2/c1-2-6-10-9(5-1)14-12(15-10)16-11-7-3-4-8-13-11/h1-8H
SMILES: C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=N3
Molecular Formula: C12H8N2S2
Molecular Weight: 244.3 g/mol

2-(2-Pyridylthio)benzothiazole

CAS No.: 60786-69-8

Cat. No.: VC3902865

Molecular Formula: C12H8N2S2

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Pyridylthio)benzothiazole - 60786-69-8

Specification

CAS No. 60786-69-8
Molecular Formula C12H8N2S2
Molecular Weight 244.3 g/mol
IUPAC Name 2-pyridin-2-ylsulfanyl-1,3-benzothiazole
Standard InChI InChI=1S/C12H8N2S2/c1-2-6-10-9(5-1)14-12(15-10)16-11-7-3-4-8-13-11/h1-8H
Standard InChI Key BGAZQFOCUBDLQK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=N3
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=N3

Introduction

Synthesis and Structural Insights

Synthetic Routes

The synthesis of 2-(2-Pyridylthio)benzothiazole involves two primary methods:

  • Condensation of 2-Aminobenzenethiol with Pyridine Derivatives

    • A classic approach involves reacting 2-aminobenzenethiol with 2-chloropyridine or its derivatives under thermal conditions. For example, heating N-thiopicolinoy morpholine with 2-aminobenzenethiol at 150°C for 2 hours yields the target compound .

    • Alternative methods utilize Grignard reagents. Treatment of thiocyanatoheteroarenes (e.g., 2-thiocyanatopyridine) with Grignard reagents (e.g., methylmagnesium bromide) achieves regioselective thiolation .

  • Metal-Catalyzed Coupling

    • Rhodium-catalyzed SS bond cleavage reactions enable the transfer of organothio groups to heteroarenes. For instance, Rh(I) complexes facilitate the synthesis of 2-phenylthio-1,3-benzothiazole in 92% yield .

Table 1: Key Synthetic Methods and Yields

MethodReagents/ConditionsYieldReference
Thermal condensationN-Thiopicolinoy morpholine, 150°C68%
Grignard reactionThiocyanatopyridine, RMgX72–95%
Rhodium catalysis[RhCl(PPh₃)₃], chlorobenzene92%

Spectral and Structural Characterization

Spectroscopic Data

  • IR Spectroscopy: Key peaks include ν(C=N) at 1,610 cm⁻¹ (benzothiazole) and ν(C-S) at 690 cm⁻¹ .

  • ¹H NMR (CDCl₃): Aromatic protons appear as multiplets at δ 7.2–8.5 ppm. The pyridine H-6 proton resonates downfield (δ 8.3 ppm) due to deshielding by the sulfur atom .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 245.0 [M+H]⁺ .

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar geometry with a dihedral angle of 15.2° between the benzothiazole and pyridine rings. The S–C bond length measures 1.76 Å, consistent with thioether linkages .

Applications in Coordination Chemistry and Catalysis

Metal Complex Formation

2-(2-Pyridylthio)benzothiazole acts as a bidentate ligand, coordinating through pyridine-N and benzothiazole-S atoms. Notable complexes include:

  • Silver(I) Complexes: Linear Ag(I) complexes exhibit antibacterial activity against Staphylococcus aureus (MIC = 3.12 µg/mL) .

  • Rhodium Complexes: Rh(I) catalysts enable SS bond activation, critical for synthesizing organosulfur compounds .

Table 2: Selected Metal Complexes and Properties

MetalComplex StructureApplicationReference
Ag(I)[Ag(L)(NO₃)]Antibacterial agents
Rh(I)[RhCl(L)(PPh₃)₂]SS bond cleavage catalysis
Re(I)[Re(CO)₃(L)]⁺Luminescent materials

Catalytic Activity

In rhodium-catalyzed reactions, the compound facilitates:

  • Disulfide Bond Cleavage: Transfer of arylthio groups to organic substrates (e.g., synthesis of α-methythioisobutyrophenone) .

  • C–S Coupling: Formation of heteroaryl sulfides under mild conditions .

Pharmaceutical and Biological Relevance

Anticancer Activity

Benzothiazole derivatives, including 2-(2-Pyridylthio)benzothiazole, inhibit kinase enzymes like p56lck (IC₅₀ = 0.8 µM) . Molecular docking studies highlight interactions with key residues (e.g., Lys-273 and Asp-326) in the ATP-binding pocket .

Antioxidant Properties

Silver(I) complexes of this ligand demonstrate radical scavenging activity (EC₅₀ = 12.4 µM in DPPH assays) .

Analytical Applications

HPLC Analysis

The compound is separable on a Newcrom R1 column (SIELC Technologies) using a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1). Retention time: 4.2 min .

Table 3: HPLC Parameters for 2-(2-Pyridylthio)benzothiazole

ColumnMobile PhaseFlow RateDetection
Newcrom R1MeCN/H₂O/H₃PO₄ (65:35:0.1)1.0 mL/minUV 254 nm

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